

# Environmental fate and toxicity of "Disperse Red 60"

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## Compound of Interest

Compound Name: Disperse Red 60

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An In-depth Technical Guide on the Environmental Fate and Toxicity of **Disperse Red 60**

## Introduction

**Disperse Red 60** (CAS No: 17418-58-5), chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye belonging to the anthraquinone class.<sup>[1]</sup>

Anthraquinone dyes are the second-largest class of dyes used in the textile industry, valued for their structural stability and vibrant colors.<sup>[2]</sup> **Disperse Red 60** is specifically utilized for dyeing hydrophobic synthetic fibers like polyester, cellulose acetate, and nylon, where it is applied as a fine aqueous dispersion.<sup>[1][3][4]</sup>

The very stability that makes these dyes desirable for industrial applications poses a significant environmental challenge.<sup>[2]</sup> Inefficient dyeing processes can result in a substantial portion of the dye being released into wastewater.<sup>[2]</sup> Due to their complex aromatic structure, low water solubility, and resistance to conventional wastewater treatment methods, disperse dyes like **Disperse Red 60** can persist in the environment, leading to contamination of water bodies and potential ecotoxicological effects.<sup>[2][4][5]</sup> This guide provides a comprehensive technical overview of the environmental fate and toxicity of **Disperse Red 60**, intended for researchers and environmental scientists.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Disperse Red 60** is presented in Table 1. It is a dark red solid powder, practically insoluble in water, which is a defining

characteristic of disperse dyes.[1][4]

Table 1: Chemical and Physical Properties of **Disperse Red 60**

Property	Value	Reference
IUPAC Name	1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione	[6]
Synonyms	C.I. 60756, Disperse Red 3B	[1][7]
CAS Number	17418-58-5	[2]
EC Number	241-442-6	[1]
Molecular Formula	C <sub>20</sub> H <sub>13</sub> NO <sub>4</sub>	[6]
Molar Mass	331.3 g/mol	[2][6]
Appearance	Fine deep-red powder	[6]
Melting Point	185 °C	[1]
Solubility	Insoluble in water; Soluble in dichloromethane	[1]

## Environmental Fate

The environmental fate of **Disperse Red 60** is governed by its persistence, potential for degradation, mobility in soil and water, and its tendency to bioaccumulate.

## Persistence and Degradation

**Disperse Red 60**'s anthraquinone structure is inherently stable and resistant to natural degradation processes, leading to its persistence in the environment.[2] Conventional wastewater treatment plants often exhibit poor removal efficiency for such complex dyes.[2][5] However, specific biological and chemical processes have been shown to be effective.

- **Biodegradation:** While resistant to many common microbes, specialized microbial consortia can effectively decolorize and degrade **Disperse Red 60**. Studies have demonstrated high

decolorization rates (up to 98.47%) using a combination of anaerobic and aerobic treatment cycles with rhizosphere bacterial consortia, including species of *Pseudomonas*, *Lysinibacillus*, and *Citrobacter*.<sup>[8][9]</sup> The anaerobic stage is crucial for breaking down the complex structure, followed by mineralization of the intermediates in the aerobic stage.<sup>[8]</sup> A consortium of the fungus *Aspergillus* sp. and the microalgae *Chlorella sorokiniana* has also achieved a decolorization rate of over 98%.<sup>[10]</sup>

- **Enzymatic Degradation:** Lignin-degrading enzymes, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), play a key role in the microbial degradation of the dye.<sup>[10]</sup> Laccase enzymes have also been shown to effectively decolorize disperse dyes, mitigating their toxicity.<sup>[11]</sup>
- **Degradation Pathway:** The degradation process involves the breakdown of the dye's chromophoric functional groups.<sup>[10]</sup> Analysis of degradation byproducts through methods like Gas Chromatography-Mass Spectrometry (GC-MS) indicates that the complex anthraquinone structure is cleaved into smaller, less toxic molecules like phthalic acid, benzoic acid, and other aromatic intermediates.<sup>[10]</sup>

## Bioaccumulation

The potential for a substance to bioaccumulate is often related to its hydrophobicity. While specific quantitative data on the bioaccumulation factor for **Disperse Red 60** is limited in the provided results, the low water solubility suggests a potential for partitioning into organic matter and biota. However, for azo disperse dyes, the potential to bioaccumulate in pelagic organisms is considered low.<sup>[3]</sup> Further research is needed to quantify the specific bioaccumulation potential of **Disperse Red 60**.

## Mobility and Sorption

Due to its very low water solubility, the primary mode of transport and partitioning of **Disperse Red 60** in the environment is through sorption to solids.<sup>[4]</sup>

- **Sorption to Sludge and Sediments:** In wastewater treatment systems, the dye tends to adsorb onto activated sludge particles.<sup>[4]</sup> Similarly, when released into aquatic environments, it partitions from the water column to suspended solids and bottom sediments.<sup>[5]</sup>

- **Adsorption Studies:** The adsorption of **Disperse Red 60** has been studied using various materials. A study using a novel quaternary nanocomposite demonstrated a maximum adsorption capacity of 100 mg/g.[12] The adsorption process was found to be spontaneous and exothermic, fitting well with Langmuir isotherm and pseudo-second-order kinetic models. [12] Another study using free and immobilized fungal biomass of *Lentinus concinnus* also showed significant adsorption capacity.[13] The interaction between the dye and adsorbent surfaces is primarily attributed to Van der Waals dispersion forces, indicating physical adsorption.[12]

Table 2: Summary of Environmental Fate Data for **Disperse Red 60**

Parameter	Observation	Methodology	Reference
Biodegradation	Up to 98.47% decolorization	Rhizosphere bacterial consortium in anaerobic-aerobic cycles	[9]
Biodegradation	Up to 98.09% decolorization	Fungal-microalgal consortium ( <i>Aspergillus</i> sp. & <i>Chlorella sorokiniana</i> )	[10]
Adsorption Capacity	100 mg/g	Quaternary organo-metal oxide nanocomposite	[12]
Adsorption Capacity	92.6 mg/g	Immobilized fungal biomass ( <i>Lentinus concinnus</i> )	[13]
Primary Degradation Products	Phthalic acid, benzoic acid, aromatic intermediates	GC-MS analysis of microbial degradation products	[10]

## Toxicity

**Disperse Red 60** exhibits varying levels of toxicity to different organisms. It is classified with the GHS07 pictogram, indicating it may cause skin irritation or allergic skin reactions.[1][7] It is

also listed as a potential endocrine-disrupting compound.[6]

## Aquatic Toxicity

The dye poses a threat to aquatic ecosystems. Even at low concentrations, it can increase water turbidity, which reduces light penetration and affects photosynthesis in aquatic plants.[4] Standard ecotoxicity tests have provided quantitative data on its effects.

- Fish: The 96-hour median lethal concentration (LC50) for the rainbow trout (*Oncorhynchus mykiss*) is approximately 485 mg/L.[7]
- Aquatic Invertebrates: The 48-hour median effective concentration (EC50) for *Daphnia magna* is greater than 100 mg/L, indicating lower toxicity to this organism.[7]
- Algae: The 72-hour EC50 for the green algae *Desmodesmus subspicatus* is approximately 19 mg/L, suggesting that algae are more sensitive to the dye's toxic effects than fish or daphnids.[7]
- Zebrafish Embryos: Studies on zebrafish (*Danio rerio*) have shown that environmentally realistic concentrations (3 to 17 µg/L) can induce biochemical alterations related to oxidative stress, neurotransmission, and energy metabolism after 96 hours of exposure.[5]

## Toxicity to Microorganisms

The dye can also impact microbial communities, which are essential for wastewater treatment processes. The 3-hour median inhibitory concentration (IC50) for activated sludge microorganisms is greater than 1000 mg/L, indicating a relatively low toxicity to these consortia. [7] This is consistent with the successful use of microbial systems for its degradation.

Table 3: Ecotoxicity Data for **Disperse Red 60**

Organism	Endpoint	Value	Exposure Time	Reference
Oncorhynchus mykiss (Rainbow Trout)	LC50	ca. 485 mg/L	96 hours	[7]
Daphnia magna (Water Flea)	EC50	> 100 mg/L	48 hours	[7]
Desmodesmus subspicatus (Green Algae)	EC50	ca. 19 mg/L	72 hours	[7]
Activated Sludge Microorganisms	IC50	> 1000 mg/L	3 hours	[7]
Danio rerio (Zebrafish) Embryo	Biochemical Alterations	Observed	96 hours	[5]

## Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **Disperse Red 60**.

### Aquatic Toxicity Testing

Toxicity tests are typically performed following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

- Fish Acute Toxicity Test (based on OECD Guideline 203):
  - Test Organism: Rainbow trout (*Oncorhynchus mykiss*).
  - Test Conditions: A semi-static test is conducted where the test solution is renewed every 24 hours.
  - Procedure: Fish are exposed to a range of concentrations of **Disperse Red 60** in dechlorinated water for 96 hours. A control group is maintained in water without the dye.

- Endpoint: Mortality is observed at 24, 48, 72, and 96 hours. The LC50, the concentration estimated to be lethal to 50% of the test population, is calculated.
- Algal Growth Inhibition Test (based on OECD Guideline 201):
  - Test Organism: Green algae (*Desmodesmus subspicatus*).
  - Procedure: Algal cultures are exposed to various concentrations of the dye in a nutrient-rich medium. The cultures are incubated for 72 hours under continuous illumination and controlled temperature.
  - Endpoint: Algal growth (biomass) is measured, often by cell counts or spectrophotometric methods. The EC50 is calculated as the concentration that causes a 50% reduction in growth compared to the control.

## Microbial Decolorization and Degradation Assay

This protocol outlines a typical batch experiment to assess the biodegradation of **Disperse Red 60** by a microbial consortium.

- Medium Preparation: A mineral salts medium (MSM) containing essential nutrients (e.g.,  $K_2HPO_4$ ,  $KH_2PO_4$ ,  $MgSO_4$ ,  $(NH_4)_2SO_4$ ) is prepared and autoclaved. A stock solution of **Disperse Red 60** is filter-sterilized and added to the cooled medium to achieve the desired final concentration (e.g., 50-100 mg/L).
- Inoculation: The microbial consortium (e.g., activated sludge, isolated bacterial strains, or fungal culture) is added to the flasks containing the dye medium.
- Incubation: Flasks are incubated on an orbital shaker at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0) for a specified period (e.g., 4-7 days). For combined anaerobic/aerobic studies, conditions are alternated.
- Decolorization Monitoring: At regular intervals, samples are withdrawn, centrifuged to remove biomass, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength ( $\lambda_{max}$ ). The percentage of decolorization is calculated relative to an uninoculated control.
- Degradation Product Analysis (GC-MS):

- After significant decolorization, the remaining solution is acidified (e.g., to pH 2) and extracted with an organic solvent like ethyl acetate.
- The organic extract is dried (e.g., with anhydrous  $\text{Na}_2\text{SO}_4$ ), concentrated, and analyzed by GC-MS.
- The resulting mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the intermediate degradation products.[\[10\]](#)

## Batch Equilibrium Adsorption Study

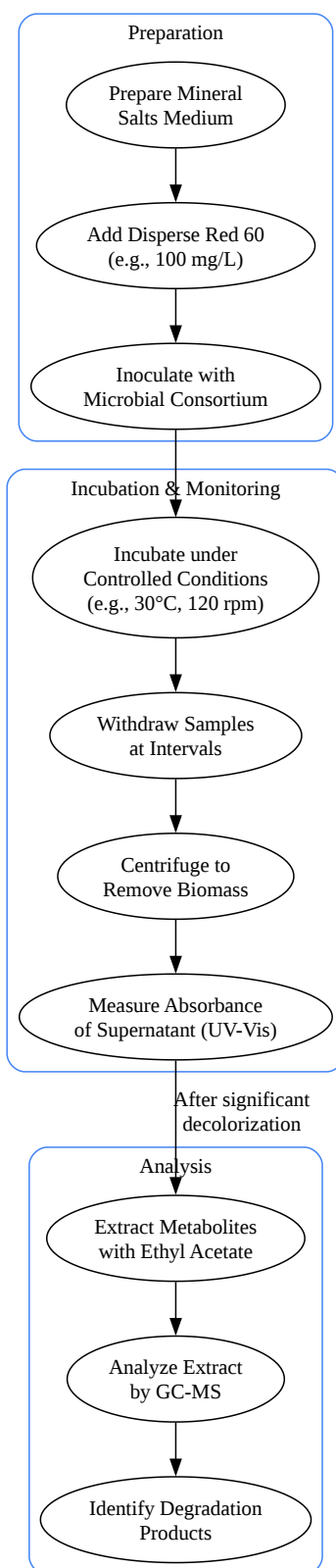
This protocol describes a method to determine the adsorption capacity of a material for **Disperse Red 60**.

- Preparation: A series of flasks are prepared containing a fixed amount of adsorbent (e.g., 0.1 g of nanocomposite) and a fixed volume (e.g., 50 mL) of **Disperse Red 60** solution at varying initial concentrations (e.g., 10-200 mg/L).
- Equilibration: The pH of the solutions is adjusted to the desired value. The flasks are then agitated on a shaker at a constant temperature until equilibrium is reached (typically a few hours).[\[12\]](#)[\[13\]](#)
- Analysis: The suspensions are centrifuged or filtered to separate the adsorbent. The concentration of **Disperse Red 60** remaining in the supernatant is measured using a UV-Vis spectrophotometer.
- Calculation: The amount of dye adsorbed per unit mass of adsorbent at equilibrium ( $q_e$ , in mg/g) is calculated. The data is then fitted to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other parameters.

## Visualizations

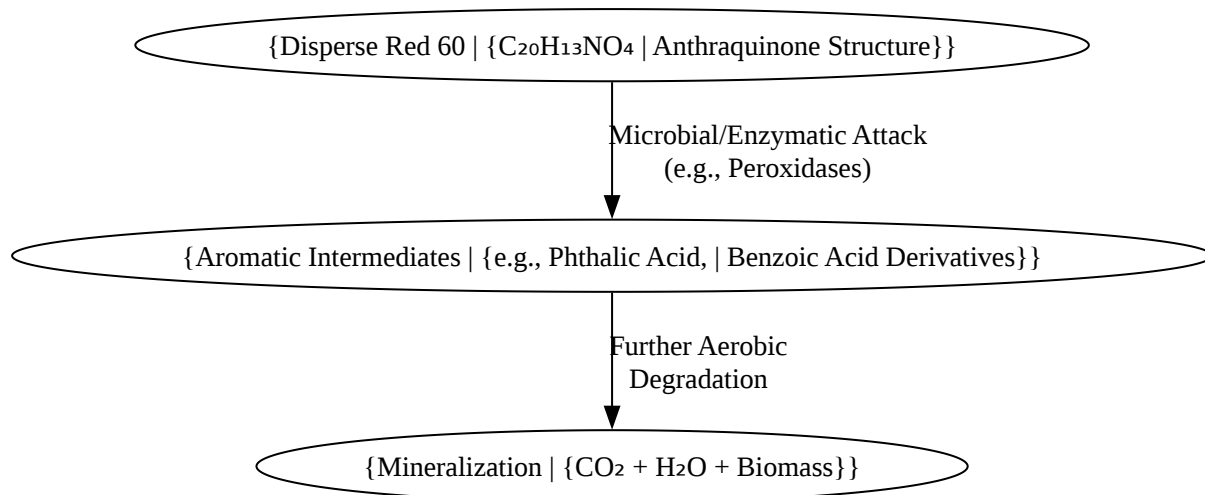
### Diagrams of Workflows and Pathways





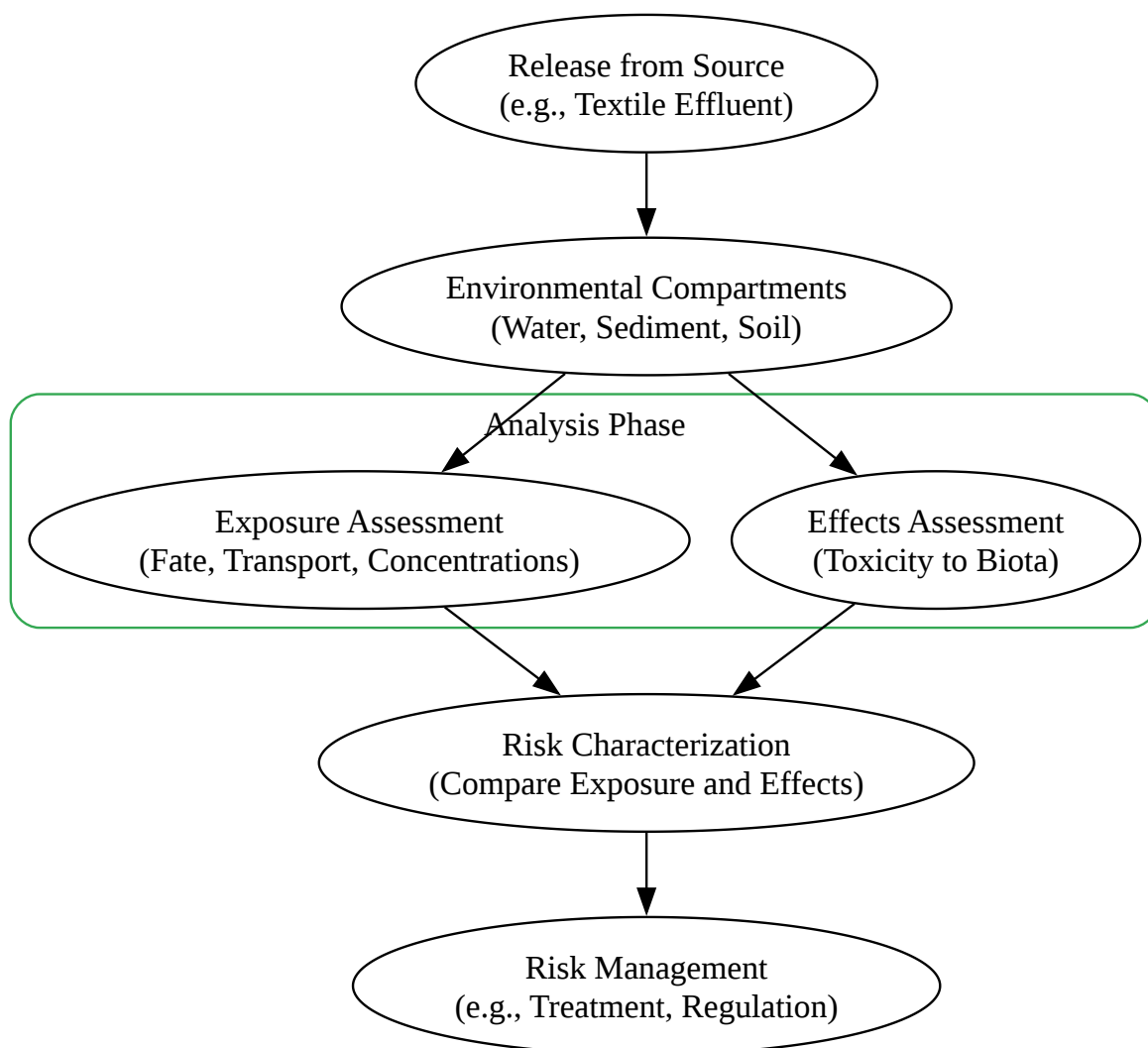
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Caption: Experimental workflow for a microbial decolorization and degradation study.



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Caption: Simplified potential biodegradation pathway for **Disperse Red 60**.



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Caption: Logical workflow for environmental risk assessment of **Disperse Red 60**.

## Conclusion

**Disperse Red 60** is an environmentally persistent dye due to its stable anthraquinone structure and low water solubility. Its primary environmental fate involves partitioning to solid matrices like sediment and sludge. While resistant to conventional degradation, it can be effectively broken down by specialized microbial consortia and their enzymatic systems under optimized

conditions. Ecotoxicity data reveal that it is particularly toxic to algae and can cause sublethal effects in fish embryos at low concentrations.

Future research should focus on isolating more robust microbial strains for bioremediation, optimizing full-scale treatment technologies, and further elucidating the toxicity of its degradation byproducts to ensure a comprehensive understanding of its environmental impact.

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